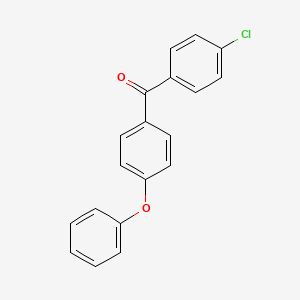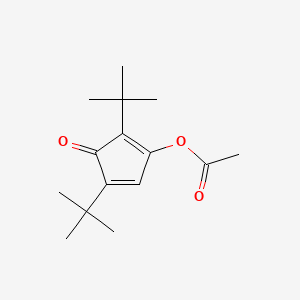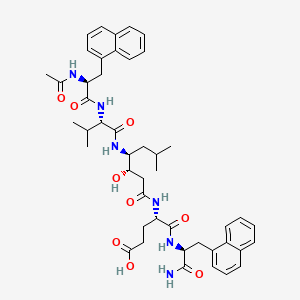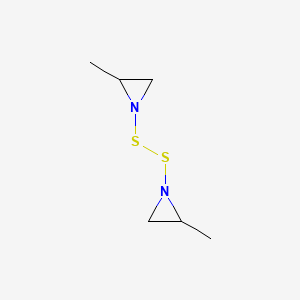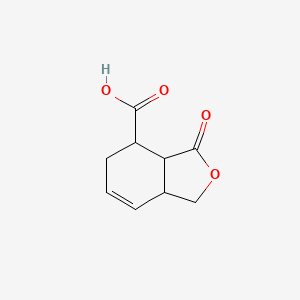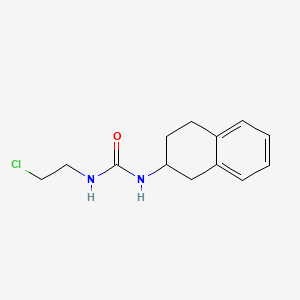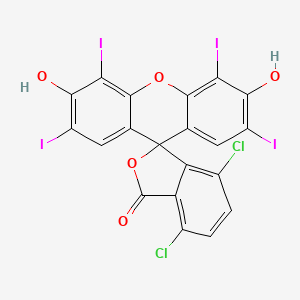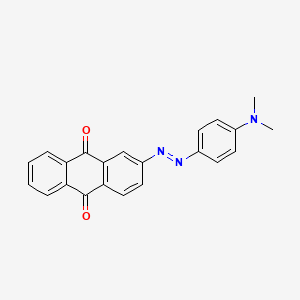
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N'-(2-chloroethyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the butoxy and chloroethyl groups. Common reagents used in these reactions include butyl alcohol, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Chloroethyl Compounds: Compounds containing the chloroethyl group, which may exhibit similar reactivity.
Uniqueness
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72667-35-7 |
|---|---|
Molekularformel |
C21H26Cl2N4O |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
N'-(2-butoxy-7-chlorobenzo[b][1,5]naphthyridin-10-yl)-N-(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H26Cl2N4O/c1-2-3-13-28-19-8-7-17-21(27-19)20(25-11-4-10-24-12-9-22)16-6-5-15(23)14-18(16)26-17/h5-8,14,24H,2-4,9-13H2,1H3,(H,25,26) |
InChI-Schlüssel |
JOJKDEYBURDPEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



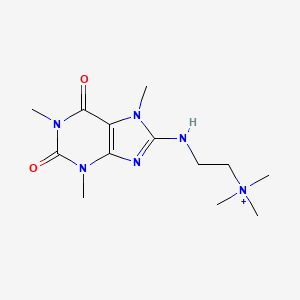


![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
